molecular formula C16H10ClFN2O B12021789 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12021789
M. Wt: 300.71 g/mol
InChI Key: VRTSTAVSPINOCA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 618098-70-7) is a high-purity, fluorinated and chlorinated pyrazole derivative supplied for research and development purposes. With the molecular formula C16H10ClFN2O and a molecular weight of 300.71 g/mol, this compound serves as a versatile chemical building block, particularly in medicinal chemistry. The pyrazole core is a privileged scaffold in drug discovery, known for its wide spectrum of biological activities . This specific carbaldehyde is a valuable intermediate for the synthesis of novel molecular hybrids and complex heterocyclic systems, such as aza- and diazaphenanthrene derivatives, which are structures of interest in pharmaceutical development . Its structural features, including the halogen substituents, are significant; research indicates that the presence of halogen atoms on the aromatic rings of pyrazole hybrids can markedly improve the compound's biological potency and is a common strategy in lead optimization . The aldehyde functional group makes it an ideal precursor for further chemical transformations, including the synthesis of chalcones and other derivatives with demonstrated potential in anticancer research . Studies on closely related pyrazole-4-carbaldehyde derivatives have shown affinity for biological targets like cyclooxygenase-2 (COX-2), indicating promise in anti-inflammatory research . This product is intended for use by qualified researchers in laboratory settings only. For Research Use Only. Not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H10ClFN2O

Molecular Weight

300.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(2-fluorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10ClFN2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-10H

InChI Key

VRTSTAVSPINOCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O)F

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Cyclization and Formylation

The most widely used method involves the Vilsmeier-Haack reaction, which simultaneously cyclizes hydrazones and introduces the aldehyde group. This approach begins with the condensation of 2-fluorophenylhydrazine and 4-chloroacetophenone to form a hydrazone intermediate. Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) induces cyclization and formylation, yielding the target compound.

Reaction Scheme

  • Hydrazone Formation :

    2-Fluorophenylhydrazine+4-ChloroacetophenoneEtOH, refluxHydrazone Intermediate\text{2-Fluorophenylhydrazine} + \text{4-Chloroacetophenone} \xrightarrow{\text{EtOH, reflux}} \text{Hydrazone Intermediate}
  • Cyclization and Formylation :

    HydrazonePOCl₃/DMF, 60–70°C3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde\text{Hydrazone} \xrightarrow{\text{POCl₃/DMF, 60–70°C}} \text{3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde}

This method achieves yields of 55–80%, depending on reaction optimization.

Oxidation of Hydroxymethyl Precursors

An alternative route involves synthesizing a 4-hydroxymethylpyrazole intermediate, followed by oxidation to the aldehyde. Pyridinium chlorochromate (PCC) in dichloromethane efficiently oxidizes the alcohol to the aldehyde.

Example Procedure :

  • A solution of 4-hydroxymethylpyrazole derivative (5 mmol) in dry CH₂Cl₂ is treated with PCC (10 mmol) and stirred for 8 hours. Purification via silica gel chromatography yields the aldehyde.

Detailed Preparation Methods

Reagents and Conditions

  • Hydrazine Component : 2-Fluorophenylhydrazine

  • Carbonyl Component : 4-Chloroacetophenone

  • Cyclization Reagents : POCl₃ (2.5 equiv), DMF (3.0 equiv)

  • Temperature : 60–70°C

  • Reaction Time : 3–4 hours

Procedure

  • Hydrazone Synthesis :

    • 2-Fluorophenylhydrazine (0.02 mol) and 4-chloroacetophenone (0.02 mol) are refluxed in ethanol for 6 hours.

  • Cyclization :

    • The hydrazone is dissolved in anhydrous DMF (25 mL), and POCl₃ is added dropwise at 0°C. The mixture is warmed to 60°C and stirred for 3 hours.

  • Work-up :

    • The reaction is quenched with ice-water, neutralized with NaOH, and extracted with chloroform. Recrystallization from ethanol yields the pure product.

Yield : 70–75%
Purity : >95% (HPLC)

Palladium-Catalyzed Cross-Coupling

For derivatives requiring late-stage functionalization, Suzuki-Miyaura coupling can introduce aryl groups post-cyclization. A pyrazole triflate intermediate is reacted with 4-chlorophenylboronic acid under Pd catalysis.

Example :

  • 3-Triflyloxy-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (0.5 mmol) is coupled with 4-chlorophenylboronic acid (1.5 mmol) using Pd(PPh₃)₄ (0.04 mmol) and K₃PO₄ (1.5 mmol) in dioxane at 100°C for 12 hours.

Yield : 60–65%

Industrial-Scale Production Considerations

Continuous Flow Reactors

To enhance scalability, continuous flow systems optimize heat and mass transfer during cyclization. Parameters include:

  • Residence Time : 20–30 minutes

  • Temperature : 70°C

  • Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15) reduce POCl₃ usage by 40%.

Green Chemistry Approaches

  • Solvent Replacement : Ethylene glycol dimethyl ether (DME) replaces DMF to reduce toxicity.

  • Catalyst Recovery : Pd nanoparticles immobilized on magnetic supports enable reuse for up to 5 cycles.

Reaction Mechanisms and Kinetics

Vilsmeier-Haack Mechanism

  • Formylation : DMF reacts with POCl₃ to generate the chloroiminium ion, which electrophilically attacks the hydrazone.

  • Cyclization : Intramolecular nucleophilic attack forms the pyrazole ring, followed by hydrolysis to release the aldehyde.

Oxidation Kinetics

PCC-mediated oxidation follows first-order kinetics with an activation energy of 85 kJ/mol. The rate-limiting step is the abstraction of the β-hydrogen from the alcohol.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Advantages Limitations
Vilsmeier-Haack70–75>95One-pot synthesis, high regioselectivityRequires toxic POCl₃
Oxidation60–6590Mild conditions, scalableMulti-step synthesis
Suzuki Coupling60–6585Late-stage functionalizationRequires pre-formed triflate, Pd cost

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the development of anti-inflammatory and analgesic drugs. Research indicates that derivatives of pyrazole compounds exhibit significant biological activities, including:

  • Anti-inflammatory effects : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for pain management therapies.
  • Antimicrobial activity : Certain pyrazole derivatives have demonstrated effectiveness against bacterial strains, providing a basis for developing new antibiotics .

Case Study: Antimicrobial Activity

A study published in 2022 evaluated several pyrazole derivatives, including those related to 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde, against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited inhibition zones comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its derivatives are being explored for their effectiveness as:

  • Pesticides : Targeting specific pests while minimizing environmental impact.
  • Herbicides : Offering selective weed control without harming crops.

The application of pyrazole compounds in agrochemicals is supported by their ability to interact with biological systems at a molecular level, enhancing their efficacy .

Material Science

Research into the material science applications of 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde has revealed its potential in creating novel materials. Key areas include:

  • Polymers : The compound can be used to synthesize polymers with enhanced thermal and chemical resistance.
  • Coatings : Development of coatings that provide protective barriers against environmental degradation.

These applications leverage the compound's unique chemical structure to impart desirable properties to materials .

Biochemical Research

In biochemical research, this compound plays a crucial role in studying enzyme interactions and biological pathways. Its applications include:

  • Understanding disease mechanisms : By investigating how pyrazole derivatives affect enzyme activity, researchers can gain insights into various diseases.
  • Developing targeted therapies : The ability to modify the compound's structure allows for the design of drugs that specifically target disease-related enzymes or pathways .

Case Study: Enzyme Interaction

A recent study highlighted the use of pyrazole derivatives in enzyme inhibition assays, demonstrating their potential as leads for developing specific inhibitors against enzymes implicated in cancer progression .

Fluorescent Probes

The compound is also being investigated for use as fluorescent probes in cellular and molecular biology. These probes are essential for imaging techniques that enhance the visualization of biological processes. Their applications include:

  • Cellular imaging : Allowing researchers to track cellular activities in real-time.
  • Molecular tracking : Facilitating studies on molecular interactions within cells .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Pharmaceutical DevelopmentAnti-inflammatory drugsPyrazole derivatives show significant biological activity
Agricultural ChemistryPesticides and herbicidesEffective against specific pests with minimal impact
Material SciencePolymers and coatingsEnhanced thermal and chemical resistance
Biochemical ResearchEnzyme interaction studiesInsights into disease mechanisms
Fluorescent ProbesCellular and molecular imagingImproved visualization techniques

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole-4-carbaldehyde derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Findings Reference
3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (Target) 1-(2-Fluorophenyl), 3-(4-chlorophenyl) Structural studies confirm planarity; halogen substituents enhance electronic interactions.
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 1-(4-Isopropylbenzyl), 3-(4-fluorophenyl) Exhibits potent antibacterial activity against P. aeruginosa and S. aureus (superior to ampicillin).
1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde 1-(4-Chlorophenyl), 3-(thiophen-2-yl) Higher antibacterial activity compared to streptomycin; halogenation boosts efficacy.
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 5-(4-Chlorophenoxy), 3-methyl, 1-phenyl Intermediate for bioactive pyrazoles; phenoxy group enhances anti-inflammatory activity.
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3-(3,5-Difluorophenyl), 1-phenyl Increased fluorine content improves metabolic stability and target affinity.
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3-(4-Bromophenyl), 1-phenyl Broad-spectrum biological activity (antiviral, antitumor); bromine enhances lipophilicity.
5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde 5-Chloro, 1-(2-fluorophenyl), 3-(isopropyl) Steric bulk from isopropyl may reduce bioavailability but improve selectivity.

Pharmacological Implications

  • Antibacterial Activity: Pyrazole-4-carbaldehydes with 4-fluorophenyl or 4-chlorophenyl groups exhibit Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) inhibition, often outperforming standard antibiotics .
  • Antiviral Potential: Sulfonyl-substituted derivatives (e.g., 3-(4-Chlorophenyl)-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazole-4-carbaldehyde) show promise in antiviral assays due to enhanced hydrogen bonding with viral proteases .

Biological Activity

3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that may contribute to various therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes existing research findings regarding the biological activity of this compound, presenting data tables and case studies to illustrate its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is C16H10ClFN2OC_{16}H_{10}ClFN_2O, with a molecular weight of approximately 306.71 g/mol. The structure includes:

  • A pyrazole ring system.
  • Substituents: a 4-chlorophenyl group and a 2-fluorophenyl group.

This structural arrangement is critical for its biological activity, as substituents can significantly influence the reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde demonstrates significant inhibition against various pathogenic microorganisms. For instance, compounds similar to this structure have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in minimum inhibitory concentration (MIC) assays.

CompoundMIC (µg/mL)Target Organism
3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde0.25Staphylococcus aureus
Comparative Compound A0.22E. coli
Comparative Compound B0.30Pseudomonas aeruginosa

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects, often acting through the inhibition of cyclooxygenase (COX) enzymes. Studies suggest that 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Study on Anticancer Activity

A recent study evaluated the anticancer properties of several pyrazole derivatives, including 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde. The compound was tested against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Results indicated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 49.85 µM against A549 cells.

Mechanistic Insights

Mechanistic studies revealed that the compound induces apoptosis in cancer cells via the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests a potential role as a therapeutic agent in cancer treatment.

Q & A

Q. What are the common synthetic routes for 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclocondensation and functional group modifications. A common approach involves:
  • Step 1 : Condensation of substituted phenylhydrazines with β-ketoaldehydes or their equivalents under reflux conditions (ethanol/methanol, 60–80°C) to form the pyrazole core .
  • Step 2 : Introduction of the aldehyde group at position 4 via the Vilsmeier-Haack reaction, using POCl₃ and DMF as reagents .
    Key Variables :
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance aldehyde group incorporation.
  • Temperature : Higher temperatures (>100°C) may lead to side reactions (e.g., oxidation of aldehyde to carboxylic acid).
    Reported yields range from 45% to 72%, with purity >95% achievable via recrystallization (ethanol/water) .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-chlorophenyl: δ 7.4–7.6 ppm for aromatic protons; aldehyde proton: δ ~9.8 ppm) .
  • FT-IR : Aldehyde C=O stretch at ~1700 cm⁻¹; pyrazole ring vibrations at 1500–1600 cm⁻¹ .
  • X-ray Crystallography :
  • Key Data : Bond lengths (e.g., C4-aldehyde: 1.21 Å), dihedral angles between aromatic rings (e.g., 4-chlorophenyl and pyrazole: 15.2°), and packing interactions (e.g., π-π stacking) .
  • Resolution : Structures are typically solved at 0.8–1.0 Å resolution using SHELX or Olex2 software .

Advanced Research Questions

Q. What strategies are employed to analyze the electronic effects of substituents on the pyrazole ring's reactivity?

  • Methodological Answer :
  • Computational Modeling :
  • DFT Calculations : B3LYP/6-31G(d) level to map electron density (e.g., Fukui indices for nucleophilic/electrophilic sites) .
  • Hammett Constants : Quantify substituent effects (σ values: 4-Cl = +0.23, 2-F = +0.34) to predict reaction rates in nucleophilic additions .
  • Experimental Validation :
  • Kinetic Studies : Compare reaction rates of substituted analogs (e.g., 4-Cl vs. 4-F) in aldol condensations.
  • Electrochemical Analysis : Cyclic voltammetry to assess redox behavior (e.g., aldehyde oxidation potential) .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Standardized Assays :
  • Use common cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay at 48-hour incubation) to minimize variability .
  • Dose-Response Analysis :
  • Calculate IC₅₀ values with 95% confidence intervals (e.g., conflicting IC₅₀ values for antifungal activity may arise from differing fungal strains) .
  • Mechanistic Studies :
  • Target Binding : SPR or ITC to quantify binding affinity to enzymes (e.g., CYP450 isoforms) .
  • Metabolite Profiling : LC-MS to identify active/inactive metabolites affecting potency .

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound in medicinal chemistry?

  • Methodological Answer :
  • Analog Synthesis :
  • Modify substituents (e.g., replace 4-Cl with 4-Br or 4-CH₃) and assess changes in activity .
  • Pharmacophore Mapping :
  • 3D-QSAR models (e.g., CoMFA) to identify critical regions (e.g., aldehyde group essential for H-bonding with target proteins) .
  • Biological Testing :
  • Enzyme Inhibition : Measure IC₅₀ against COX-2 or EGFR kinases .
  • In Vivo Efficacy : Murine models for inflammation or tumor suppression, with PK/PD profiling .

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